molecular formula C11H7N5O3 B11858484 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 65973-98-0

1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

カタログ番号: B11858484
CAS番号: 65973-98-0
分子量: 257.20 g/mol
InChIキー: KPYWZPYTUZIDGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Registry Number: 65973-98-0) is a small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is a bioisostere of the purine nucleus found in natural nucleotides like adenine . This structural similarity allows derivatives of this core structure to interact effectively with the ATP-binding sites of various enzyme systems, making them a versatile template in medicinal chemistry and drug discovery . The molecular formula for this compound is C11H7N5O3, and it has a molecular weight of 257.205 g/mol . The primary research value of this compound and its analogs lies in their potent antitumor and cytotoxic activities . Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated for their ability to inhibit the growth of a broad spectrum of human cancer cell lines, including leukemias (such as CCRF-CEM, HL-60(TB), K-562, MOLT-4, and SR), non-small cell lung cancers, and other solid tumors . These compounds often exert their biological effects by serving as kinase inhibitors, targeting and inhibiting critical enzymes involved in signal transduction pathways that drive cancer proliferation, such as cyclin-dependent kinases (CDK), Src and Abl tyrosine kinases, glycogen synthase kinase-3, and epidermal growth factor receptor (EGFR) protein tyrosine kinase . This makes them promising lead compounds in the development of targeted cancer therapies. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not certified for human or veterinary diagnosis, therapeutic applications, or any form of personal use.

特性

CAS番号

65973-98-0

分子式

C11H7N5O3

分子量

257.20 g/mol

IUPAC名

1-(3-nitrophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H7N5O3/c17-11-9-5-14-15(10(9)12-6-13-11)7-2-1-3-8(4-7)16(18)19/h1-6H,(H,12,13,17)

InChIキー

KPYWZPYTUZIDGC-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=N2)C(=O)NC=N3

製品の起源

United States

準備方法

Base-Catalyzed Cyclocondensation

A widely employed method involves the cyclocondensation of 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxamide with formamide or its derivatives. The reaction proceeds via intramolecular dehydration, facilitated by acidic or basic conditions. For instance, treatment with formic acid under reflux yields the pyrazolo[3,4-d]pyrimidin-4-one scaffold through cyclization at the C4 position. Key parameters include:

  • Reagents : Formic acid (excess), acetic anhydride (catalyst)

  • Conditions : Reflux at 110–120°C for 6–8 hours

  • Yield : 68–72% after recrystallization from ethanol.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol using 5-amino-1-(3-nitrophenyl)pyrazole-4-carbonitrile and aroyl halides under solvent-free conditions achieves cyclization in 20–30 minutes. For example, reacting with benzoyl chloride at 150 W microwave power produces the target compound in 85–90% yield. This method avoids hazardous solvents and enhances regioselectivity.

Table 1: Comparative Analysis of Cyclocondensation Methods

MethodReagentsConditionsYield (%)Advantages
ConventionalFormic acid, Ac₂OReflux, 8 h68–72Low cost, scalable
MicrowaveAroyl halides, solvent-free150 W, 25 min85–90Rapid, high purity
Vilsmeier-HaackPBr₃, DMF60°C, 2 h78–82One-flask synthesis, versatile

Vilsmeier-Haack Reaction for Direct Cyclization

The Vilsmeier-Haack approach enables a one-flask synthesis starting from 5-aminopyrazoles. This method involves:

  • Formylation : Treatment with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) generates a Vilsmeier reagent, which formylates the 5-amino group.

  • Cyclization : Subsequent addition of hexamethyldisilazane (HMDS) induces intramolecular cyclization, forming the pyrimidin-4-one ring.

Optimized Protocol :

  • Step 1 : 5-Amino-1-(3-nitrophenyl)pyrazole (1.0 equiv) + PBr₃ (3.0 equiv) in DMF at 60°C for 2 h.

  • Step 2 : HMDS (3.0 equiv) added, heated at reflux for 3 h.

  • Yield : 78–82% after column chromatography.

Functionalization of Pyrazolo[3,4-d]Pyrimidine Precursors

Nitrophenyl Group Introduction

The 3-nitrophenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A patent-described method reacts 1H-pyrazolo[3,4-d]pyrimidin-4-one with 3-nitroiodobenzene under palladium catalysis:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/water (4:1)

  • Yield : 65–70%.

Oxidation of Amino Intermediates

Oxidation of 4-aminopyrazolo[3,4-d]pyrimidines using HNO₃/H₂SO₄ introduces the nitro group. For example:

  • Substrate : 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine

  • Conditions : Conc. HNO₃ (2 equiv), H₂SO₄, 0°C → RT, 4 h

  • Yield : 60–63%.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques offer an eco-friendly alternative. A mixture of 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxamide and urea, ground in a planetary mill for 45 minutes, achieves cyclization without solvents:

  • Milling Parameters : 500 rpm, stainless steel balls (5 mm diameter)

  • Yield : 70–75% with ≥95% purity.

Crystallization and Purification Strategies

Amorphous Form Preparation

Amorphous 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is obtained by anti-solvent precipitation. Dissolving the compound in tetrahydrofuran (THF) and adding water induces rapid precipitation, yielding a high-surface-area amorphous phase.

Crystalline Polymorph Control

Two crystalline forms are reported:

  • Form A : Recrystallized from methanol/dichloromethane (1:2), needle-like crystals.

  • Form C : Slurried in acetonitrile/water, prismatic crystals.
    X-ray diffraction confirms distinct lattice arrangements impacting solubility.

Table 2: Crystallization Conditions and Properties

PolymorphSolvent SystemCrystal HabitSolubility (mg/mL)
Form AMeOH/CH₂Cl₂ (1:2)Needles2.1 ± 0.3
Form CMeCN/H₂O (3:1)Prisms1.8 ± 0.2

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, pyrimidine-H), 8.35–8.28 (m, 4H, Ar-H), 7.89 (t, J=7.8 Hz, 1H, Ar-H).

  • IR (KBr): ν 1684 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym).

Mass Spectrometry

  • ESI-MS : m/z 257.20 [M+H]⁺, consistent with molecular formula C₁₁H₇N₅O₃.

Industrial-Scale Production Considerations

Cost-Effective Route

A patented three-step synthesis from 4-nitroaniline demonstrates scalability:

  • Diazotization/coupling to form 3-nitrophenylhydrazine.

  • Cyclocondensation with ethyl cyanoacetate.

  • Oxidation with HNO₃ to install the 4-one moiety.
    Overall Yield : 58–62%.

Waste Management

Brine-neutralization of acidic byproducts and Pd recovery via ion-exchange resins are critical for eco-friendly production .

化学反応の分析

1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Antitumor Activity

One of the primary applications of 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one derivatives is their antitumor activity. A series of studies have demonstrated that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a synthesized compound showed IC50 values ranging from 0.326 to 4.31 μM across 57 different cell lines, indicating potent antitumor properties .

Antimicrobial Properties

Research has also evaluated the antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives. In vitro studies have shown that these compounds can effectively inhibit the growth of both bacterial and fungal strains. Specific derivatives have been characterized for their efficacy against standard microbial strains using methods like the agar well diffusion technique .

Inhibition of Kinases

The compound has been investigated as a potential inhibitor of various kinases involved in cancer progression. For example, derivatives have shown promising results as inhibitors of BRAF V600E kinase, a common mutation in melanoma. Certain modifications to the structure have enhanced binding affinity and inhibitory activity against this target, making them candidates for further development as anticancer agents .

CNS Disorders

Beyond oncology, pyrazolo[3,4-d]pyrimidine derivatives are being explored for their neuroprotective effects. Their ability to modulate pathways involved in neurodegenerative diseases positions them as potential therapeutic agents for conditions such as Alzheimer’s disease and Parkinson’s disease. The structural versatility allows for targeted modifications to enhance bioactivity in the central nervous system .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget/EffectReference
VIIaAntitumorIC50: 0.326 - 4.31 μM on 57 cell lines
2eAntimicrobialSignificant activity against bacteria/fungi
BRAF InhibitorKinase InhibitionEffective against BRAF V600E

Table 2: Synthesis Methods Comparison

MethodAdvantagesLimitations
Conventional SynthesisEstablished protocolsLonger reaction times
Microwave-AssistedFaster synthesis, higher yieldsRequires specialized equipment

作用機序

The mechanism of action of 1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various cellular pathways, ultimately leading to the desired biological effects.

類似化合物との比較

Nitrophenyl Isomers

  • 1-(4-Nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (): Molecular Formula: C₁₁H₇N₅O₃. Key Feature: Nitro group at the para position.
  • 1-(3-Nitrophenyl) Derivatives (Hypothesized):

    • The meta-nitro group likely reduces electron density on the phenyl ring more effectively than para-substituted analogs, enhancing interactions with electron-rich regions of biological targets (e.g., kinase active sites).

Halogen-Substituted Analogs

  • 1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (HS43) (): Activity: Tested in drug candidate screening for kinase inhibition. Comparison: Chloro (electron-withdrawing) vs. nitro (stronger electron-withdrawing) substituents may lead to differences in target binding.
  • 1-(2-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one ():

    • Molecular Weight : 246.66 g/mol.
    • Implications : Ortho-substituted halogens may induce steric clashes in binding pockets compared to meta-nitro derivatives.

Antitumor Activity

  • 3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one (10e) (): IC₅₀: 11 µM against MCF-7 breast cancer cells. Key Feature: Nitro group in a benzylideneamino side chain. Comparison: The direct attachment of nitro to the phenyl ring (as in the target compound) may enhance metabolic stability compared to the labile Schiff base in 10e.

Adenosine Deaminase (ADA) Inhibition

  • 2-Arylalkyl Pyrazolo[3,4-d]pyrimidin-4-ones (): Top Performer: Compound 14d (Ki = subnanomolar). Structural Insight: A trifluoromethylphenyl urea substituent contributes to high ADA affinity. The nitro group in the target compound could mimic this electron-deficient motif, but its placement may require optimization for similar potency.

Antiparasitic Activity

  • Pyrazolo[3,4-d]pyrimidin-4-one Derivatives (): 1H,4H,5H-Pyrazolo[3,4-d]pyrimidin-4-one: Active against Leishmania donovani. Implications: Nitro groups may enhance antiparasitic activity by increasing redox reactivity, though substituent positioning is critical.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Activity/Property Source
1-(3-Nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one (Target) 3-Nitrophenyl C₁₁H₇N₅O₃ 273.21 Hypothesized kinase inhibition -
1-(4-Nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 4-Nitrophenyl C₁₁H₇N₅O₃ 273.21 Structural analog
1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-... 3-Chlorophenyl + thioether C₁₄H₁₂ClN₅OS 333.80 Kinase inhibitor candidate
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-... 4-Nitrobenzylideneamino C₂₀H₁₆N₆O₂ 372.38 IC₅₀ = 11 µM (MCF-7)
1-(3,5-Dimethylphenyl)-1H,4H,5H-pyrazolo[...] 3,5-Dimethylphenyl C₁₃H₁₂N₄O 240.26 Electron-donating substituent

生物活性

1-(3-Nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound recognized for its diverse biological activities, particularly in the field of medicinal chemistry. This compound features a fused pyrazole and pyrimidine structure, which contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is C11_{11}H7_7N5_5O3_3, with a molecular weight of 257.20 g/mol. The presence of the nitro group at the 3-position of the phenyl ring enhances its reactivity and biological activity, making it a candidate for various pharmacological applications.

Biological Activities

Research indicates that 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one exhibits significant kinase inhibition properties. It has been shown to inhibit Src tyrosine kinase activity, which is crucial in cancer cell signaling pathways. This property positions it as a potential therapeutic agent in cancer treatment .

Antimicrobial and Antifungal Properties

In addition to its kinase inhibition capabilities, derivatives of this compound have demonstrated antimicrobial and antifungal activities. Studies have reported that certain derivatives exhibit potent activity against a range of bacterial and fungal strains, indicating their broad-spectrum applicability .

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one can be influenced by structural modifications. The following table summarizes notable derivatives and their biological activities:

Compound NameStructural FeaturesBiological Activity
1-(2-Nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-oneNitro group at the 2-positionPotential kinase inhibitor
1-(Phenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-oneLacks nitro substituentsLower bioactivity compared to nitro derivatives
1-(4-Chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-oneChlorine substituent instead of nitroVaries in kinase inhibition potency

This table illustrates how variations in substituents can significantly affect the compound's biological profile .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives. For example:

  • A study synthesized novel derivatives and evaluated their anti-inflammatory and antiplatelet activities. Compounds derived from this scaffold exhibited significant inhibition against cyclooxygenase enzymes (COX-1 and COX-2), which are vital targets for anti-inflammatory drugs .
  • Another research effort highlighted the antiproliferative effects of these compounds against human cancer cell lines such as Huh7, MCF7, and HCT116. Some derivatives showed promising results in reducing cell viability, suggesting their potential as anticancer agents .

The mechanisms underlying the biological activities of 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one have been explored through various studies:

  • Molecular Docking Studies : These studies have provided insights into how the compound interacts with target proteins involved in cancer signaling pathways. The binding affinities and specific interactions with kinases have been elucidated using computational methods .
  • In Vitro Assays : Experimental evaluations have confirmed the compound's efficacy against specific targets, reinforcing its potential as a therapeutic agent .

Q & A

Q. What are the key methods for confirming the chemical identity and purity of 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one?

Methodological Answer:

  • Structural Confirmation : Use 1H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrophenyl groups) and IR spectroscopy (C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
  • Purity Assessment : Employ HPLC (C18 column, acetonitrile/water mobile phase) and X-ray Powder Diffraction (XRPD) to verify crystallinity and polymorphic forms (e.g., characteristic peaks at 2θ = 12.5°, 15.8°) .
  • Reference Standards : Cross-validate with databases like NIST Chemistry WebBook for spectral matches .

Q. How is 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one typically synthesized?

Methodological Answer:

  • Core Synthesis : React pyrazolo[3,4-d]pyrimidin-4-one derivatives with 3-nitrobenzene derivatives under nucleophilic substitution conditions. Example:
    • Use dry acetonitrile as a solvent with alkyl/aryl halides at 80°C for 6–12 hours .
    • Purify via recrystallization (e.g., acetonitrile or ethanol) to isolate the product .
  • Key Challenges : Nitro group steric hindrance may require catalytic bases (e.g., K₂CO₃) to enhance reactivity .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitroaromatic intermediates .

  • Catalysis : Use palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling to introduce aryl groups at the pyrazole position .

  • Temperature Control : Gradual heating (50–80°C) minimizes side reactions like nitro group reduction .

  • Yield Data :

    Reaction ConditionYield (%)Reference
    Acetonitrile, 80°C65–70
    DMF, Pd/C, 60°C78–82

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with substituents at the pyrazole (e.g., methyl, phenyl) or nitrophenyl positions (e.g., chloro, methoxy) .
  • Bioactivity Assays : Test anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ values) or cytotoxicity using MTT assays on macrophage cells .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins like TNF-α .

Q. How can contradictory spectral data between synthesis batches be resolved?

Methodological Answer:

  • Batch Comparison : Run parallel 1H NMR and LC-MS analyses to identify impurities (e.g., unreacted starting materials) .
  • Crystallography : Use single-crystal X-ray diffraction to confirm structural consistency (e.g., bond angles and torsion angles) .
  • Troubleshooting Example : Discrepancies in melting points may arise from polymorphic forms; use XRPD to distinguish between crystalline phases .

Q. What advanced analytical techniques are recommended for stability studies?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC-DAD .
  • Thermal Stability : Perform TGA-DSC to assess decomposition temperatures (e.g., T₀ onset at 220°C) .
  • Light Sensitivity : Use UV-Vis spectroscopy (λmax ~270 nm) to track photodegradation under ICH Q1B guidelines .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME Prediction : Use SwissADME or pkCSM to estimate:
    • Lipophilicity (LogP ~2.5 ± 0.3) .
    • Blood-brain barrier permeability (low, due to nitro group polarity).
  • Metabolic Sites : Identify vulnerable positions (e.g., nitro reduction to amine) via SyGMa or StarDrop .

Q. What in vitro models are suitable for evaluating its anti-inflammatory potential?

Methodological Answer:

  • Cell-Based Assays : Use RAW 264.7 macrophages to measure NO production (Griess reagent) and cytokine levels (ELISA for IL-6, TNF-α) .

  • Enzyme Inhibition : Test COX-2 selectivity (e.g., Cayman Chemical assay kit) with IC₅₀ comparison to celecoxib .

  • Dose-Response Data :

    Concentration (μM)NO Inhibition (%)Reference
    1035 ± 4
    5072 ± 6

Q. How do solvent polarity and substituents affect the compound’s fluorescence properties?

Methodological Answer:

  • Solvent Screening : Measure fluorescence intensity in solvents of varying polarity (e.g., hexane, ethanol, water). Nitro groups typically quench fluorescence, but electron-donating substituents (e.g., methoxy) may enhance it .
  • Stokes Shift Analysis : Use spectrofluorometry (λex = 320 nm, λem = 420 nm) to quantify shifts in different environments .

Q. What are the best practices for handling and storing this compound?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent nitro group degradation .
  • Safety Protocols : Use gloveboxes for weighing (LD₅₀ > 500 mg/kg in rodents) and avoid contact with reducing agents (risk of nitro group explosion) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。